molecular formula C14H12F4O4 B4701690 allyl 2,2,3,3-tetrafluoropropyl phthalate

allyl 2,2,3,3-tetrafluoropropyl phthalate

Cat. No. B4701690
M. Wt: 320.24 g/mol
InChI Key: BKQMFVYKFHIZGU-UHFFFAOYSA-N
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Description

Allyl 2,2,3,3-tetrafluoropropyl phthalate is a chemical compound that belongs to the family of phthalates. It is commonly used as a plasticizer in the production of polyvinyl chloride (PVC) plastics. This chemical has gained interest in the scientific community due to its unique properties, which make it suitable for various applications.

Mechanism of Action

The mechanism of action of allyl 2,2,3,3-tetrafluoropropyl phthalate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between the allyl 2,2,3,3-tetrafluoropropyl phthalate molecules, making them more flexible. Additionally, it may act as an anti-corrosion agent by forming a protective layer on the metal surface, preventing the oxidation process.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of allyl 2,2,3,3-tetrafluoropropyl phthalate. However, studies have shown that exposure to this chemical may cause skin irritation and respiratory problems. Additionally, it may have toxic effects on the reproductive system and the liver.

Advantages and Limitations for Lab Experiments

Allyl 2,2,3,3-tetrafluoropropyl phthalate has several advantages for use in lab experiments. It is a stable and non-volatile compound, making it easy to handle and store. Additionally, it has a high boiling point, making it suitable for use in high-temperature applications. However, its toxicity and potential health effects may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of allyl 2,2,3,3-tetrafluoropropyl phthalate. One potential direction is the development of safer and more environmentally friendly plasticizers for use in allyl 2,2,3,3-tetrafluoropropyl phthalate plastics. Additionally, the anti-corrosion properties of this chemical may be further explored for use in coatings and paints. Further research is also needed to understand the potential health effects of this chemical and to develop safe handling and disposal protocols. Finally, the synthesis method of allyl 2,2,3,3-tetrafluoropropyl phthalate may be optimized to increase the yield and reduce the environmental impact of the production process.
In conclusion, allyl 2,2,3,3-tetrafluoropropyl phthalate is a chemical compound that has gained interest in the scientific community due to its unique properties. It is commonly used as a plasticizer in the production of allyl 2,2,3,3-tetrafluoropropyl phthalate plastics and has potential applications in anti-corrosion coatings and paints. Further research is needed to understand the mechanism of action, potential health effects, and to develop safer and more environmentally friendly alternatives.

Scientific Research Applications

Allyl 2,2,3,3-tetrafluoropropyl phthalate has several scientific research applications. It is commonly used as a plasticizer in the production of allyl 2,2,3,3-tetrafluoropropyl phthalate plastics, which are used in various industries, including construction, automotive, and medical. The unique properties of this chemical make it suitable for use in high-temperature applications, where other plasticizers may fail. Additionally, allyl 2,2,3,3-tetrafluoropropyl phthalate has been studied for its anti-corrosion properties, making it a potential candidate for use in coatings and paints.

properties

IUPAC Name

1-O-prop-2-enyl 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4O4/c1-2-7-21-11(19)9-5-3-4-6-10(9)12(20)22-8-14(17,18)13(15)16/h2-6,13H,1,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQMFVYKFHIZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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